molecular formula C9H12ClN3O2 B1480007 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid CAS No. 2089719-77-5

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid

Cat. No.: B1480007
CAS No.: 2089719-77-5
M. Wt: 229.66 g/mol
InChI Key: JJBMVBRADLXNRM-UHFFFAOYSA-N
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Description

The compound “2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid” is a complex organic molecule. It contains an imidazo[1,2-a]pyrazine ring, which is a bicyclic compound consisting of imidazole and pyrazine rings fused together. This structure is chlorinated at the 3-position and has a propanoic acid group attached at the 2-position .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazo[1,2-a]pyrazine ring system, followed by the introduction of the chloro group and the propanoic acid group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused imidazo[1,2-a]pyrazine ring system, with a chlorine atom attached at the 3-position and a propanoic acid group attached at the 2-position. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazo[1,2-a]pyrazine ring system might participate in various reactions, depending on the conditions. The chlorine atom could potentially be replaced in a substitution reaction, and the propanoic acid group could undergo reactions typical of carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar propanoic acid group could confer some degree of water solubility, while the chlorinated imidazo[1,2-a]pyrazine ring system could contribute to its lipophilicity .

Scientific Research Applications

Synthesis and Applications of Heterocyclic Compounds

Heterocyclic Compound Chemistry

Heterocyclic compounds, including pyrazoles, pyrazolines, and other nitrogen-containing rings, are pivotal in medicinal chemistry due to their broad range of biological activities. These compounds are synthesized through various methods and have applications in developing drugs with antimicrobial, anticancer, anti-inflammatory, and many other pharmacological activities (Boča, Jameson, Linert, 2011); (Pareek, Kishor, 2015); (Ibrahim, 2011).

Pyrazole Derivatives

Pyrazole derivatives are of particular interest due to their wide range of biological activities. These activities include anticancer, analgesic, anti-inflammatory, and antiviral properties. Synthetic strategies for these compounds involve condensation and cyclization reactions, highlighting their significance in drug discovery (Dar, Shamsuzzaman, 2015).

Pyrazoline and Pyrazolo[1,5-a]pyrimidine Scaffolds

The pyrazoline scaffold and its derivatives, including pyrazolo[1,5-a]pyrimidines, have been explored for their therapeutic potential. These compounds exhibit a range of medicinal properties, such as anticancer and antiprotozoal activities. The synthetic routes for these derivatives involve innovative approaches, demonstrating their importance in developing new therapeutic agents (Cherukupalli et al., 2017).

Biochemical Analysis

Biochemical Properties

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylases (HDACs), which are crucial in regulating cell growth and survival . The compound’s interaction with these enzymes suggests its potential as a therapeutic agent in cancer treatment, where inhibition of PI3K and HDACs can lead to reduced tumor growth and increased apoptosis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of PI3K and HDACs can lead to altered cell signaling pathways, resulting in decreased cell proliferation and increased apoptosis . Additionally, it can affect gene expression by altering the acetylation status of histones, thereby influencing the transcription of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of PI3K and HDACs, inhibiting their enzymatic activity . This inhibition leads to a cascade of downstream effects, including changes in gene expression and cell signaling pathways. The compound’s ability to modulate these critical pathways highlights its potential as a therapeutic agent in diseases characterized by dysregulated cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit PI3K and HDACs, leading to reduced tumor growth and increased apoptosis . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. Determining the optimal dosage is critical for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with PI3K and HDACs suggests its involvement in pathways related to cell growth, survival, and apoptosis

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the mechanisms of transport and distribution is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent.

Properties

IUPAC Name

2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-6(9(14)15)12-2-3-13-7(10)4-11-8(13)5-12/h4,6H,2-3,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBMVBRADLXNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN2C(=NC=C2Cl)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid
Reactant of Route 2
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid
Reactant of Route 3
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid
Reactant of Route 4
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid
Reactant of Route 5
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid

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